molecular formula C54H108NO8P B039435 1,2-Ditricosanoyl-sn-glycero-3-phosphocholine CAS No. 112241-60-8

1,2-Ditricosanoyl-sn-glycero-3-phosphocholine

Cat. No.: B039435
CAS No.: 112241-60-8
M. Wt: 930.4 g/mol
InChI Key: XGMMADXONKETMF-OIVUAWODSA-N
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Biochemical Analysis

Biochemical Properties

1,2-Ditricosanoyl-sn-glycero-3-phosphocholine plays a significant role in biochemical reactions. It is primarily used to prepare nanoparticles and nanocapsules . It can form stable lipid encapsulations, which are used in drug delivery systems and biomedical research fields . The specific enzymes, proteins, and other biomolecules it interacts with are not mentioned in the search results.

Cellular Effects

It is known that it forms stable lipid encapsulations, which are used in drug delivery systems . This suggests that it may have significant effects on various types of cells and cellular processes, particularly in the context of drug delivery.

Molecular Mechanism

Its ability to form stable lipid encapsulations suggests that it may interact with biomolecules in a way that facilitates the delivery of drugs to specific targets within the body .

Preparation Methods

The synthesis of 1,2-Ditricosanoyl-sn-glycero-3-phosphocholine involves several steps, including selective esterification, phosphorylation, and deprotection reactions . The general synthetic route includes:

    Selective Esterification: The glycerol backbone is esterified with tricosanoic acid to form the diester.

    Phosphorylation: The diester is then phosphorylated to introduce the phosphocholine group.

    Deprotection: Any protecting groups used during the synthesis are removed to yield the final product.

Industrial production methods typically involve large-scale chemical synthesis using similar steps but optimized for higher yield and purity .

Chemical Reactions Analysis

1,2-Ditricosanoyl-sn-glycero-3-phosphocholine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the fatty acid chains, leading to the formation of hydroperoxides and other oxidation products.

    Reduction: Reduction reactions can target the phosphocholine group, potentially altering its charge and reactivity.

    Substitution: The phosphocholine group can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Properties

IUPAC Name

[(2R)-2,3-di(tricosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H108NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-42-44-46-53(56)60-50-52(51-62-64(58,59)61-49-48-55(3,4)5)63-54(57)47-45-43-41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h52H,6-51H2,1-5H3/t52-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGMMADXONKETMF-OIVUAWODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H108NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20149965
Record name 1,2-Ditricosanoyl-sn-glycero-3-phosphocholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20149965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

930.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112241-60-8
Record name 1,2-Ditricosanoyl-sn-glycero-3-phosphocholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112241608
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Ditricosanoyl-sn-glycero-3-phosphocholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20149965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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